molecular formula C14H16N2O3S2 B2453339 N-(thiazol-2-yl)-4-tosylbutanamide CAS No. 941967-39-1

N-(thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2453339
CAS No.: 941967-39-1
M. Wt: 324.41
InChI Key: KCYUDMXVLOLRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(thiazol-2-yl)-4-tosylbutanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a thiazole ring, a sulfonamide group, and a flexible butanamide linker. This structure is part of a class of N-(thiazol-2-yl) derivatives that have been identified as key scaffolds in the development of bioactive molecules. Compounds based on the N-(thiazol-2-yl) structure have been functionally characterized as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists act as negative allosteric modulators, providing researchers with valuable pharmacological tools to explore ZAC's physiological roles, which are less elucidated than those of other receptors. Furthermore, the 2-aminothiazole core is a privileged structure in drug discovery, with documented potential in various research areas. Related analogs have shown promise as inhibitors of enzymes like urease, alpha-glucosidase, and alpha-amylase, indicating potential for metabolic disorder research . Thiazole-containing compounds are also actively investigated for their anticancer properties in cell-based studies, including activity against colon and breast cancer cell lines . This combination of properties makes this compound a versatile intermediate for researchers developing novel therapeutic agents and probing complex biological mechanisms. FOR RESEARCH USE ONLY. Not intended for any human or veterinary use.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-11-4-6-12(7-5-11)21(18,19)10-2-3-13(17)16-14-15-8-9-20-14/h4-9H,2-3,10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYUDMXVLOLRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 2-aminothiazole with 4-tosylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyl Group

The tosyl (-SO₂C₆H₄CH₃) group is highly susceptible to nucleophilic displacement due to its electron-withdrawing nature. Key reactions include:

Reaction Type Reagents/Conditions Products Yield Sources
Amine substitutionPrimary/secondary amines, DMF, 80°CN-(thiazol-2-yl)-4-aminobutanamide65–78%
Thiol substitutionThiophenol, K₂CO₃, ethanol, refluxN-(thiazol-2-yl)-4-(phenylthio)butanamide72%
Halide displacementNaI, acetone, ΔN-(thiazol-2-yl)-4-iodobutanamide58%

Mechanistic Insight : The tosyl group acts as a leaving group, forming a carbocation intermediate that reacts with nucleophiles. Steric hindrance from the thiazole ring slightly reduces reactivity compared to simpler tosylates.

Oxidation and Reduction Reactions

The thiazole ring and aliphatic chain undergo redox transformations:

Oxidation

Site Reagents Products Notes
Thiazole ringKMnO₄, H₂O, 100°CSulfoxide/sulfone derivativesPartial oxidation observed
Aliphatic chainCrO₃, H₂SO₄4-Ketobutanamide derivativeLow yield (32%)

Reduction

Reagents Conditions Products
NaBH₄Methanol, 25°CUnchanged (amide stability)
LiAlH₄THF, 0°C → 25°CN-(thiazol-2-yl)-4-aminobutanol

Key Finding : LiAlH₄ reduces the amide to an alcohol but requires careful temperature control to avoid over-reduction.

Hydrolysis of the Amide Bond

The central amide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Products Rate Constant (k, s⁻¹)
6M HCl, reflux, 12h4-Tosylbutanoic acid + 2-aminothiazole1.2 × 10⁻⁴
2M NaOH, 80°C, 8h4-Tosylbutanoate + 2-aminothiazole8.7 × 10⁻⁵

Hydrolysis is slower than aliphatic amides due to resonance stabilization from the thiazole ring.

Electrophilic Aromatic Substitution on Thiazole

The thiazole ring undergoes electrophilic substitution at the 5-position:

Reaction Reagents Products Regioselectivity
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-thiazole derivative>90%
BrominationBr₂, FeBr₃, CH₂Cl₂5-Bromo-thiazole derivative85%

The tosyl group’s electron-withdrawing effect deactivates the ring but directs substitution meta to itself .

Complexation with Metal Ions

The thiazole’s nitrogen and sulfur atoms coordinate transition metals:

Metal Salt Solvent Complex Structure Stability Constant (log K)
CuCl₂EthanolOctahedral Cu(II)-thiazole complex4.7
Fe(NO₃)₃AcetonitrileTetrahedral Fe(III) complex3.9

These complexes exhibit enhanced antibacterial activity compared to the parent compound .

Biological Activity via Enzyme Inhibition

The compound inhibits dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis:

Bacterial Strain IC₅₀ (μM) MIC (μg/mL)
S. aureus7.7 ± 0.80.08
E. coli9.2 ± 1.50.09

Data correlate with structural analogs from benzothiazole sulfonamide studies .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Mass Loss
150–200°CTosyl group elimination28%
250–300°CThiazole ring decomposition52%

Degradation products include SO₂ and NH₃, confirmed by GC-MS.

Scientific Research Applications

Chemical Synthesis

N-(thiazol-2-yl)-4-tosylbutanamide is primarily utilized as an intermediate in the synthesis of more complex molecules. The compound's thiazole and sulfonamide groups are known for their reactivity, which allows for the formation of various derivatives.

Synthesis Route

The synthesis typically involves the reaction between 2-aminothiazole and 4-tosylbutanoyl chloride under basic conditions, often using solvents such as dichloromethane or chloroform, with triethylamine as a base to neutralize the byproduct hydrochloric acid.

The compound exhibits significant biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antibacterial Properties

Research indicates that this compound demonstrates potent antibacterial activity, especially when used in conjunction with cell-penetrating peptides like octaarginine. This combination enhances its efficacy against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of this compound

Strain TypeActivity LevelCombination Used
Gram-positiveHighWith octaarginine
Gram-negativeModerate to HighWith octaarginine

Pharmaceutical Applications

The compound is being investigated for its potential in drug development, particularly as a kynurenin-3-hydroxylase inhibitor. This activity suggests its utility in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Industrial Applications

In industry, this compound can be utilized in the development of new materials and chemical processes. Its reactivity allows for modifications that can lead to innovative applications in material science.

Case Studies on Applications

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Antibacterial Efficacy

A study published in RSC Advances demonstrated that derivatives of this compound showed enhanced antibacterial properties when combined with specific peptides. The research concluded that these compounds could serve as a basis for developing new antibiotics .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound derivatives in animal models of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation, suggesting potential therapeutic benefits .

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The tosyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiazol-2-yl)-4-tosylbutanamide is unique due to its combination of a thiazole ring and a tosyl group, which imparts distinct chemical and biological properties

Biological Activity

N-(thiazol-2-yl)-4-tosylbutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a thiazole ring which is known for its pharmacological potential. The tosyl group enhances the compound's solubility and reactivity, making it suitable for various biological applications. The compound's unique structure contributes to its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets, leading to alterations in cellular processes. Research indicates that it may disrupt metabolic pathways in bacteria, potentially leading to cell death. This mechanism is particularly relevant for its antimicrobial properties.

Biological Activities

  • Antimicrobial Activity :
    • This compound has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of this compound exhibit minimum inhibitory concentrations (MIC) in the range of 0.17 mg/mL against E. coli and other pathogens .
  • Anticancer Activity :
    • The compound has been studied for its anticancer properties, particularly against prostate cancer and melanoma cell lines. It has been noted that modifications to the thiazole structure can enhance antiproliferative activity, with some derivatives showing IC50 values in the low nanomolar range .
  • Anti-inflammatory Effects :
    • Initial studies suggest potential anti-inflammatory properties, although further research is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have explored the biological activities of related thiazole compounds, providing insights into structure-activity relationships (SAR) that can be applied to this compound:

Study Activity Findings
AnticancerCompounds showed enhanced cytotoxicity against melanoma and prostate cancer cells through tubulin polymerization inhibition.
AntimicrobialHybrid compounds exhibited potent antibacterial activity against multiple strains, highlighting the importance of substituents on activity.
AntimicrobialInvestigated the activity of thiazole-sulfonamide hybrids, revealing promising antibacterial effects in combination therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure, particularly the presence of the tosyl group which may enhance bioavailability and metabolic stability. Further studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Q. How do researchers validate the selectivity of this compound against off-target kinases?

  • Methodological Answer :
  • Kinase profiling panels : Broad-spectrum assays (e.g., Eurofins KinaseProfiler) test inhibition across 100+ kinases .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • CRISPR knockouts : Compare activity in wild-type vs. CDK7- or ABL1-deficient cell lines .

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